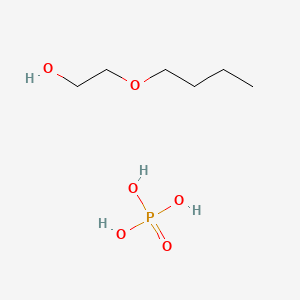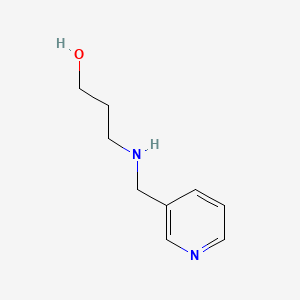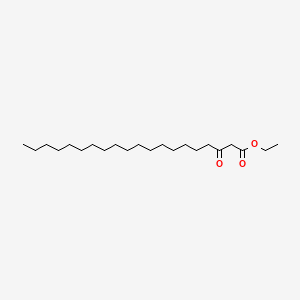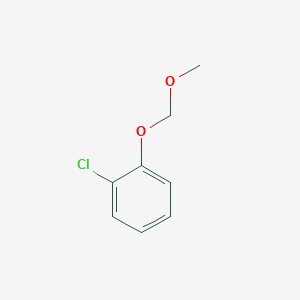
Phosphatiertes Butylcellosolve
Übersicht
Beschreibung
Polyphosphoric acids, 2-butoxyethyl esters, also known as 2-Butoxyethyl polyphosphates, Butoxyethyl phosphate, and Butyl cellosolve, phosphated, are commonly used reagents in organic synthesis . They are part of a larger group of compounds known as phosphate esters and anhydrides, which are present in important biomolecules such as DNA, RNA, nucleotides, and various metabolites .
Synthesis Analysis
Historically, phosphate esters have been prepared by the reaction of alcohols with phosphoric anhydride or polyphosphoric acid . The classical method of synthesis, utilizing phosphoric anhydride, yields products containing large quantities of diester. Alternatively, use of polyphosphoric acid results in significant residual alcohol and high levels of phosphoric acid .Molecular Structure Analysis
The molecular formula of Polyphosphoric acids, 2-butoxyethyl esters is C6H13O5P . The molecular weight is 196.1393 . The structure of these compounds is very stable .Chemical Reactions Analysis
Polyphosphoric acid esters have been used in microwave-assisted cyclizations, a general method for 1-aryl-2-iminoazacycloalkanes . This cyclization reaction involves good to high yields and short reaction times, representing a novel application of PPA esters in heterocyclic synthesis .Physical and Chemical Properties Analysis
Polyphosphoric acids, 2-butoxyethyl esters are colorless to light yellow liquid . They have a boiling point of 303.8°C at 760 mmHg and a flash point of 137.5°C . The vapour pressure is 0.00021mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Lösungsmittelbasierte Beschichtungen
Phosphatiertes Butylcellosolve: ist ein aktives Lösungsmittel, das in lösungsmittelbasierten Beschichtungen verwendet wird, da es ein ausgezeichnetes Gleichgewicht zwischen hydrophilen und hydrophoben Eigenschaften aufweist. Es bietet eine hervorragende Leistung in Beschichtungen, indem es die Kompatibilität mit einer breiten Palette von Harztypen sicherstellt und eine 100%ige Wasserlöslichkeit bietet .
Industrielle Wasserbasierte Beschichtungen
Als Koaleszenzmittel unterstützt es die Bildung von industriellen wasserbasierten Beschichtungen. Seine schnell verdampfende Natur und gute Löseeigenschaften machen es für diese Anwendung geeignet und tragen dazu bei, während des Trocknungsprozesses einen gleichmäßigen Film zu bilden .
Architektonische Wasserbasierte Beschichtungen
In architektonischen wasserbasierten Beschichtungen wirkt This compound als Kopplungsmittel. Es trägt zur Stabilisierung der Formulierung bei und verbessert die Anwendungseigenschaften von Architekturbeschichtungen .
Reinigungsmittel
Diese Verbindung wird als Kopplungsmittel und Lösungsmittel in Haushalts- und Industriereinigern, Rostentfernern, Hartflächenreinigern und Desinfektionsmitteln verwendet. Seine Lösekraft trägt zur effektiven Entfernung verschiedener Arten von Verschmutzungen und Flecken bei .
Druckfarben
This compound: dient als primäres Lösungsmittel in lösungsmittelbasierten Siebdruckfarben. Es wirkt auch als Kopplungsmittel für Harze und Farbstoffe in wasserbasierten Druckfarben und verbessert die Leistung und Stabilität der Farbe .
Pflanzenschutzmittel
Die Verbindung wird als Lösungsmittel für Pflanzenschutzmittel verwendet. Ihre Eigenschaften helfen bei der Formulierung von Pestiziden, die bei der Bekämpfung von Schädlingen wirksam sind und gleichzeitig mit anderen Inhaltsstoffen in der Pestizidformulierung kompatibel sind .
Organische Synthese
Polyphosphorsäuren, 2-Butoxyethyl-Ester: werden in der organischen Synthese verwendet, insbesondere als Dehydratisierungsmittel. Sie spielen eine entscheidende Rolle in mehreren wichtigen organischen Reaktionen, darunter die Cyclisierung von Säuren am aromatischen Ring, Acetylierung und Isopropilierung am aromatischen Ring, Hydrolyse von Estern, Spaltung von Epoxiden und Synthese von heterocyclischen Verbindungen .
Biomedizinische Anwendungen
Diese Verbindungen sind strukturell den natürlichen Nuklein- und Teichoinsäuren ähnlich, was sie zusammen mit ihrer Biokompatibilität und hohen Knochenmineral-Affinität für verschiedene biomedizinische Anwendungen geeignet macht. Dazu gehören Arzneistoff-Abgabesysteme und Biomineralisierung unter physiologischen Bedingungen .
Wirkmechanismus
Target of Action
Phosphated butyl cellosolve, also known as Polyphosphoric acids, 2-butoxyethyl esters, is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve or interact with, such as resins, dyes, and other compounds in coatings, cleaners, and agricultural pesticides .
Mode of Action
Phosphated butyl cellosolve exhibits excellent active solvency and coupling properties . It interacts with its targets by breaking down their structures and facilitating their dissolution or dispersion in the medium they are used in . This interaction results in the formation of a homogeneous mixture or solution, enhancing the performance of the product it is used in .
Biochemical Pathways
They can act as chain-breaking primary antioxidants by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .
Pharmacokinetics
It is known to be a fast-evaporating glycol ether , suggesting that it could be rapidly absorbed and distributed in an organism’s body if exposure occurs. Its solubility in water could also impact its bioavailability and excretion.
Result of Action
The primary result of phosphated butyl cellosolve’s action is the formation of a homogeneous mixture or solution when used as a solvent . In the context of its antioxidant action, it helps prevent oxidative degradation, thereby preserving the integrity and functionality of the substances it is used with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phosphated butyl cellosolve. Its volatility and evaporation rate can be affected by temperature and pressure . Its solvency and coupling properties can be influenced by the chemical nature of the substances it interacts with . Furthermore, its antioxidant action can be influenced by the presence of oxidizing agents and the nature of the substrate to be stabilized .
Safety and Hazards
Polyphosphoric acids, 2-butoxyethyl esters may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . They cause chemical burns to the respiratory tract . They may cause severe and permanent damage to the digestive tract if ingested .
Zukünftige Richtungen
The synthesis of new nitrogen heterocycles, which are part of many drugs and represent structures with a wide therapeutic potential, has a great interest in medicinal chemistry . The availability of phosphorylated compounds is an important aspect of their study . Therefore, future research may focus on developing methods for preparing highly pure monoalkyl phosphates and their analogues .
Biochemische Analyse
Cellular Effects
Phosphated butyl cellosolve can have various effects on cells and cellular processes. It is known to cause skin irritation, blood disorders, and liver and kidney damage . It is also a neurotoxin that can lead to central nervous system depression
Molecular Mechanism
It is known to be a solvent with excellent active solvency and coupling properties
Dosage Effects in Animal Models
The effects of Phosphated butyl cellosolve vary with different dosages in animal models. It is known to cause damage to the reproductive system in animals, leading to problems such as testicular damage, reduced fertility, death of embryos, and birth defects
Eigenschaften
IUPAC Name |
2-butoxyethanol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVVUSWLMILHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68610-21-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68610-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
216.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39454-62-1, 68514-82-9 | |
| Record name | Butoxyethanol phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39454-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039454621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)









